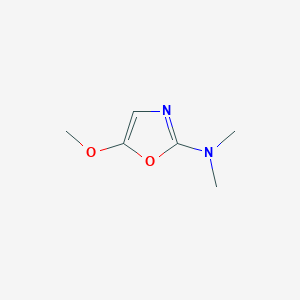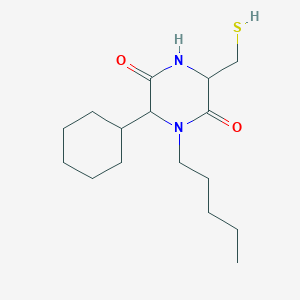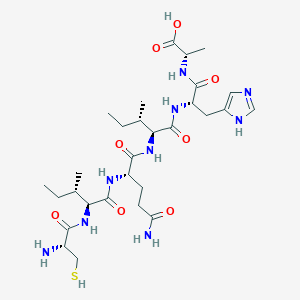
L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine is a peptide compound composed of six amino acids: cysteine, isoleucine, glutamine, histidine, and alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.
Aplicaciones Científicas De Investigación
L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can participate in catalytic activities in enzymes. The overall peptide structure can affect binding to receptors and other proteins, modulating biological activities.
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteinyl-L-isoleucyl-L-glutaminyl-L-isoleucyl-L-histidyl-L-alanine: Unique due to its specific sequence and combination of amino acids.
γ-L-Glutamyl-L-cysteine: A dipeptide with a γ-bond between glutamic acid and cysteine, involved in glutathione synthesis.
S3,S13-cyclo(D-tyrolsyl-L-isoleucyl-L-cysteinyl-L-valyl-1-methyl-L-tryptophyl-L-glutaminyl-L-aspartyl-L-tryptophyl-N-methyl-L-glycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-methyl-L-isoleucinamide): Used for the treatment of C3 glomerulopathy.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct structural and functional properties
Propiedades
Número CAS |
855399-33-6 |
|---|---|
Fórmula molecular |
C29H49N9O8S |
Peso molecular |
683.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H49N9O8S/c1-6-14(3)22(37-24(40)18(30)12-47)27(43)35-19(8-9-21(31)39)25(41)38-23(15(4)7-2)28(44)36-20(10-17-11-32-13-33-17)26(42)34-16(5)29(45)46/h11,13-16,18-20,22-23,47H,6-10,12,30H2,1-5H3,(H2,31,39)(H,32,33)(H,34,42)(H,35,43)(H,36,44)(H,37,40)(H,38,41)(H,45,46)/t14-,15-,16-,18-,19-,20-,22-,23-/m0/s1 |
Clave InChI |
QEIADLQCQNOBAJ-XRQCUBFTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
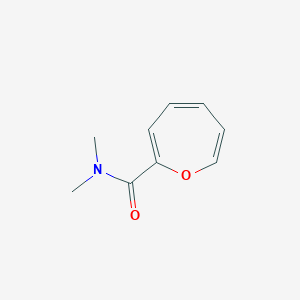
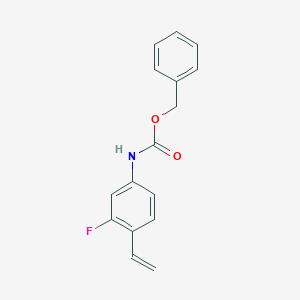
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
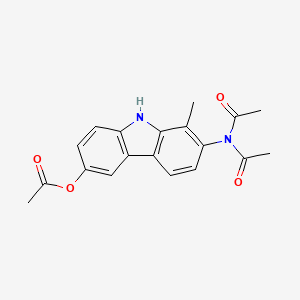
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
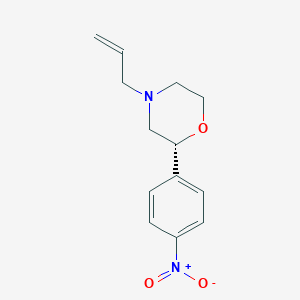

![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
